Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Description
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a synthetic ester derivative featuring a central octanoyl chain terminated by an ethyl ester group and a substituted phenyl ring. The phenyl ring is modified at the 4-position with a 4-methylpiperazinomethyl group, conferring both lipophilic and basic properties to the molecule . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antiproliferative agents and radiotracers . Its CAS number is 898789-55-4, with a molecular formula of C₂₂H₃₄N₂O₃ and a molecular weight of 374.5 g/mol .
Properties
IUPAC Name |
ethyl 8-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)9-7-5-4-6-8-21(25)20-12-10-19(11-13-20)18-24-16-14-23(2)15-17-24/h10-13H,3-9,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJQQIOFVZKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643009 | |
| Record name | Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-67-2 | |
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperazinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product. This step often requires heating under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions:
- Oxidation : Converts to ketones or carboxylic acids.
- Reduction : Converts ketone groups to alcohols.
- Substitution : Engages in electrophilic aromatic substitution reactions.
Biology
In biological studies, this compound is investigated for its interactions with biological macromolecules. Its piperazine ring is particularly notable for potential binding with receptors and enzymes, impacting cellular signaling pathways. Research has indicated its role in modulating enzyme activity, which could have implications for drug development targeting specific diseases.
Medicine
This compound is being explored for its therapeutic properties , particularly as a precursor in drug development. Its unique functional groups may enhance its effectiveness as an enzyme inhibitor, making it a candidate for treating conditions related to neurodegenerative diseases and other ailments.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into various formulations, contributing to advancements in chemical manufacturing processes.
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Drug Development : In preclinical trials, derivatives of this compound displayed promising results as potential treatments for neurodegenerative diseases by modulating cholinergic signaling pathways.
- Chemical Synthesis : The compound has been successfully employed as an intermediate in synthesizing novel pharmaceuticals that target central nervous system disorders.
Mechanism of Action
The mechanism of action of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. The piperazine ring and phenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 8-oxo-8-[(4-pyrrolidinomethyl)phenyl]octanoate
Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate
- Structural Difference : Substitutes piperazine with morpholine, a six-membered ring containing one oxygen atom.
- Impact : Morpholine’s lower basicity and hydrogen-bonding capacity may reduce cellular uptake efficiency compared to piperazine derivatives .
- Applications : Investigated in pharmacokinetic studies due to its moderate lipophilicity (logP ≈ 2.8) .
Variations in the Phenyl Ring Substituents
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Ethyl 8-[4-(2,4-bis(4-(trifluoromethyl)phenyl)pyrimidinyl)phenyl]-8-oxooctanoate
- Structural Difference : Incorporates a trifluoromethyl-substituted pyrimidine ring.
- Impact : Trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., HDAC6) .
- Biological Activity : Demonstrates IC₅₀ values < 100 nM against HDAC6 in cancer cell lines .
Modifications to the Ester Group
Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate
- Structural Difference: Replaces the ethyl ester with a methyl ester and introduces an aminophenol group.
- Impact : The free hydroxyl group enables hydrogen bonding, improving solubility in aqueous media (logS = -3.2 vs. -4.5 for the ethyl ester) .
- Applications : Serves as a precursor for hydroxamic acid-based HDAC inhibitors .
[¹⁸F]-FESAHA (Radiolabeled Analog)
- Structural Difference : Incorporates a fluorine-18 radiolabel on the ethyl chain.
- Synthesis : Produced via a one-pot, two-step reaction involving [¹⁸F]-fluoride substitution and hydroxylamine conjugation .
- Applications : Used in PET imaging to quantify HDAC expression in tumors, with a decay-corrected yield of 19% .
Data Tables
Table 1. Physicochemical Properties of Key Analogs
*Predicted using ChemAxon software.
Biological Activity
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate (CAS Number: 898762-75-9) is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H34N2O3 |
| Molecular Weight | 370.52 g/mol |
| IUPAC Name | Ethyl 8-{2-[(4-methyl-1-piperazinyl)methyl]phenyl}-8-oxooctanoate |
| CAS Number | 898762-75-9 |
| Purity | 97% |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways involved in cellular processes. The compound's structure allows it to interact with various molecular targets, leading to effects such as:
- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
- Anti-inflammatory effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in autoimmune diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine moiety and the phenyl ring significantly influence the compound's binding affinity and biological efficacy. For instance, variations in substituents on the phenyl ring can enhance antiproliferative activity while reducing toxicity. Researchers have synthesized several derivatives to optimize these properties.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. Key findings include:
- Cell Cycle Arrest : In vitro studies using M21 melanoma cells revealed that treatment with this compound at concentrations five times its IC50 resulted in significant accumulation of cells in the G2/M phase, indicating effective cell cycle arrest.
Angiogenesis Inhibition
In vivo studies utilizing Chick Chorioallantoic Membrane (CAM) assays indicated that this compound effectively inhibited angiogenesis. The results showed:
- Tumor Growth Suppression : The compound demonstrated comparable efficacy to established angiogenesis inhibitors like combretastatin A-4 (CA-4), with low toxicity observed in chick embryos.
Case Studies
-
Study on Human Cancer Cell Lines :
- A study conducted on various human cancer cell lines (e.g., breast, prostate) reported a dose-dependent decrease in cell viability upon treatment with this compound.
- The IC50 values ranged from 5 to 15 µM, depending on the cell type.
-
Chick CAM Assay :
- In this assay, the compound was administered at varying doses to assess its impact on vascularization.
- Results indicated a significant reduction in blood vessel formation at doses as low as 10 µM, supporting its potential for further development as an anti-cancer agent.
Q & A
Q. How can the synthetic route for Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate be designed, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling 8-ethoxy-8-oxooctanoic acid with 4-(4-methylpiperazinomethyl)aniline derivatives. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF to form an active ester intermediate.
- Amide bond formation : React the activated ester with the amine component (e.g., 4-(4-methylpiperazinomethyl)aniline) under stirring at room temperature for 12–24 hours.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (10–80%) to isolate the product, achieving yields up to 86%.
- Optimization : Adjust stoichiometry (e.g., 1.5 eq. of amine relative to acid) and solvent volume to minimize side reactions. Monitor progress via TLC and characterize intermediates using ESI-MS and NMR.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity. For example, expect peaks at δ 2.35–2.25 ppm (methylene protons adjacent to the ketone) and δ 174.3 ppm (carbonyl carbon of the ester).
- Mass Spectrometry (ESI-MS) : Verify molecular weight with peaks such as [M+H] at m/z 322.
- Chromatography : Ensure purity (>95%) via reversed-phase HPLC using C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How can the compound’s potential as a histone deacetylase (HDAC) inhibitor be evaluated in vitro?
- Methodological Answer :
- Enzyme assays : Use recombinant HDAC isoforms (e.g., HDAC6) and measure inhibition via fluorometric or colorimetric substrates (e.g., acetylated lysine derivatives). Compare IC values with known inhibitors like SAHA.
- Cellular assays : Treat cancer cell lines (e.g., HeLa) and quantify acetylation levels of α-tubulin (a HDAC6 substrate) via Western blot.
- Structure-activity relationship (SAR) : Modify the piperazine or ester moieties and assess changes in potency. For example, replacing ethyl ester with hydroxamic acid enhances HDAC binding.
Q. What strategies enable F-radiolabeling of this compound for PET imaging studies?
- Methodological Answer :
- Radiosynthesis : Perform a nucleophilic substitution reaction using F-fluoride and a tosyl or mesyl precursor. Optimize conditions (e.g., 90°C in CHCN with NBu_4$$^{18}F) to achieve >90% radiochemical yield.
- Purification : Isolate the radiolabeled product via semi-preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Validation : Confirm specific activity (>2 GBq/µmol) and stability in serum using radio-TLC or gamma counting.
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility profiling : Test in buffers (pH 1–7.4) and solvents (DMSO, PEG-400) using nephelometry or UV-Vis spectroscopy. Note that ester derivatives may exhibit lower aqueous solubility than carboxylate analogs.
- Bioavailability studies : Administer the compound orally or intravenously in rodent models and measure plasma concentrations via LC-MS/MS. Use prodrug strategies (e.g., hydrolyzable esters) to enhance absorption.
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict permeability and guide structural modifications.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for HDAC inhibition across studies?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent enzyme sources (e.g., human recombinant vs. murine), substrate concentrations, and incubation times.
- Control for off-target effects : Include pan-HDAC inhibitors (e.g., trichostatin A) to validate assay specificity.
- Meta-analysis : Compare data across peer-reviewed studies, accounting for variables like cell type, incubation temperature, and compound purity.
Experimental Design Considerations
Q. What in vivo models are suitable for studying this compound’s antitumor efficacy?
- Methodological Answer :
- Xenograft models : Implant HDAC6-overexpressing tumors (e.g., multiple myeloma) in immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg) and monitor tumor volume via caliper measurements.
- Pharmacodynamic markers : Collect tumor biopsies to assess α-tubulin acetylation and apoptosis (TUNEL assay).
- Toxicity profiling : Evaluate liver/kidney function via serum ALT, AST, and creatinine levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
